BenchChemオンラインストアへようこそ!

Imidazo[1,5-a]pyridine-8-carbonitrile

D-π-A dyes fluorescence optoelectronics

Imidazo[1,5-a]pyridine-8-carbonitrile (CAS 1369807-21-5, MFCD23711135) is a bicyclic nitrogen-fused heterocycle belonging to the imidazopyridine family, with a nitrile substituent at the 8-position of the fused ring system. Its molecular formula is C8H5N3 (MW 143.15 g/mol), and computed physicochemical properties include an XlogP of 1.6, topological polar surface area (TPSA) of 41.1 Ų, zero hydrogen-bond donors, two hydrogen-bond acceptors, and zero rotatable bonds.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
Cat. No. B11922665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyridine-8-carbonitrile
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CN2C=NC=C2C(=C1)C#N
InChIInChI=1S/C8H5N3/c9-4-7-2-1-3-11-6-10-5-8(7)11/h1-3,5-6H
InChIKeyBUOGFWMOINLLAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-a]pyridine-8-carbonitrile – Core Scaffold and Physicochemical Baseline for Research Sourcing


Imidazo[1,5-a]pyridine-8-carbonitrile (CAS 1369807-21-5, MFCD23711135) is a bicyclic nitrogen-fused heterocycle belonging to the imidazopyridine family, with a nitrile substituent at the 8-position of the fused ring system . Its molecular formula is C8H5N3 (MW 143.15 g/mol), and computed physicochemical properties include an XlogP of 1.6, topological polar surface area (TPSA) of 41.1 Ų, zero hydrogen-bond donors, two hydrogen-bond acceptors, and zero rotatable bonds . The imidazo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry and materials science, with the 8-position nitrile offering a versatile synthetic handle for further derivatization and a defined dipole moment distinct from other regioisomeric carbonitrile analogs [1][2].

Why Imidazo[1,5-a]pyridine-8-carbonitrile Cannot Be Assumed Interchangeable with Ring-Isomeric or Regioisomeric Analogs


Substituting imidazo[1,5-a]pyridine-8-carbonitrile with its ring isomer imidazo[1,2-a]pyridine-8-carbonitrile or with regioisomeric imidazo[1,5-a]pyridine-5(6)-carbonitrile introduces quantifiable differences in electronic structure, lipophilicity, and target engagement potential that render simple replacement scientifically unsound. The [1,5-a] vs [1,2-a] ring fusion alters the π-electron distribution, with the [1,5-a] scaffold exhibiting stronger electron-donor character and cyanine-like optical behavior compared to the purely dipolar [1,2-a] isomer [1]. Within the [1,5-a] series, shifting the nitrile from the 8- to the 5-position changes the computed XlogP by approximately 0.3 log units (1.6 vs 1.9), which translates to a meaningful difference in predicted membrane permeability and aqueous solubility . Furthermore, the 8-substitution pattern on the imidazo[1,5-a]pyridine core is specifically claimed in multiple patent families as a critical determinant for indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) inhibitory activity, a pharmacological space not equivalently established for the 5- or 6-substituted regioisomers [2]. These differences underscore why procurement decisions that treat in-class carbonitrile analogs as functionally equivalent risk compromising experimental reproducibility and intellectual property positioning.

Quantitative Differentiation Evidence for Imidazo[1,5-a]pyridine-8-carbonitrile Against Closest Analogs


Electron-Donor Strength and Fluorescence Quantum Yield: Imidazo[1,5-a]pyridine Core vs Imidazo[1,2-a]pyridine Core

The imidazo[1,5-a]pyridine scaffold demonstrates quantifiably stronger electron-donating character and higher fluorescence quantum yields compared to the imidazo[1,2-a]pyridine isomer. In a systematic study of eight D-π-A dyes, Valla et al. (2024) showed that imidazo[1,5-a]pyridine-containing TCF derivatives (compounds IIIa and IVa) displayed cyanine-like character with intense absorption and higher quantum yields of emission, whereas the corresponding imidazo[1,2-a]pyridine derivatives (Ia and IIa) were purely dipolar with weaker fluorescence [1]. The gradual red shift in optical properties followed the order IIb < Ib < IIIb < IVb and IIa < Ia < IIIa < IVa, consistently underscoring the stronger electron-donor character of the [1,5-a] core relative to [1,2-a] [1]. This class-level differentiation is intrinsic to the ring fusion regiochemistry and is retained in the 8-carbonitrile-substituted scaffold.

D-π-A dyes fluorescence optoelectronics photophysics

Lipophilicity Tuning: XlogP Comparison of Imidazo[1,5-a]pyridine-8-carbonitrile vs -5-carbonitrile Regioisomer

Computed partition coefficients (XlogP) reveal a measurable lipophilicity difference between regioisomeric carbonitrile-substituted imidazo[1,5-a]pyridines. The 8-carbonitrile isomer has an XlogP of 1.6, while the 5-carbonitrile isomer has an XlogP of 1.9, yielding a ΔXlogP of 0.3 log units . This difference corresponds to an approximately 2-fold higher predicted lipophilicity for the 5-substituted analog, which can meaningfully impact aqueous solubility, membrane permeability, and non-specific protein binding in biological assays. TPSA is identical at 41.1 Ų for both isomers, indicating that the lipophilicity shift arises purely from differences in molecular dipole orientation and local electronic distribution rather than changes in overall polarity .

lipophilicity drug design ADME physicochemical properties

Patent-Defined Target Engagement: 8-Substitution as a Determinant for IDO1/TDO Inhibitory Activity

Multiple granted patents explicitly claim 8-substituted imidazo[1,5-a]pyridines—but not the corresponding 5- or 6-substituted analogs—as inhibitors of indoleamine 2,3-dioxygenase (IDO1) and/or tryptophan 2,3-dioxygenase (TDO) [1][2]. US10882856B2, US10647714B2, and CN110872289A all specify the 8-substitution pattern as an essential structural feature for enzymatic and cellular IDO1/TDO inhibitory activity [1][2]. The [1,5-a] ring fusion itself is also critical, as imidazo[1,2-a]pyridine-based IDO1 inhibitors require different substitution vectors for potency optimization [3]. This patent-derived target space specificity establishes that the 8-position nitrile is not merely a synthetic convenience but a pharmacophoric requirement for accessing this validated immuno-oncology target class.

IDO1 inhibitor TDO inhibitor cancer immunotherapy patent landscape

Fragment-Based Drug Discovery (FBDD) Fitness: Imidazo[1,5-a]pyridine-8-carbonitrile as a Conformationally Constrained Fragment with Defined Growth Vectors

The imidazo[1,5-a]pyridine-8-carbonitrile scaffold exhibits properties consistent with an ideal fragment for FBDD campaigns: molecular weight 143.15 g/mol (well within the Rule of Three for fragments), zero rotatable bonds (maximal conformational restriction), two hydrogen-bond acceptor sites, zero donors, and a nitrile group that can engage in polar interactions or serve as a metabolic liability mitigator . Evidence for the scaffold's productive elaboration is provided by BindingDB data for a complex imidazo[1,5-a]pyridine-8-carbonitrile derivative (US9669031, Cpd. No. 181: 3,3-dimethyl-1,5-dioxo-6-(pyrimidin-4-ylamino)-2H-imidazo[1,5-a]pyridine-8-carbonitrile), which achieves MNK1 IC50 = 3.30 nM and MNK2 IC50 = 1.20 nM in recombinant kinase assays [1]. While this elaborated derivative is not directly comparable to the parent building block, it demonstrates that the 8-carbonitrile substitution pattern is compatible with low-nanomolar target engagement and can support efficient fragment-to-lead optimization.

fragment-based drug discovery FBDD kinase inhibitor MNK1/MNK2

Optimal Research and Industrial Deployment Scenarios for Imidazo[1,5-a]pyridine-8-carbonitrile Based on Quantitative Differentiation Evidence


IDO1/TDO Inhibitor Lead Generation in Immuno-Oncology Drug Discovery

Research teams pursuing novel IDO1 or TDO inhibitors for cancer immunotherapy should prioritize imidazo[1,5-a]pyridine-8-carbonitrile as a starting scaffold. Multiple granted patents (US10882856B2, US10647714B2, CN110872289A) specifically claim 8-substituted imidazo[1,5-a]pyridines for this target class, providing both a validated pharmacophore and freedom-to-operate considerations . The 5- and 6-carbonitrile regioisomers lack equivalent patent-validated target engagement for IDO1/TDO and would necessitate de novo SAR development with uncertain outcomes. The scaffold's low MW (143.15) and zero rotatable bonds make it an ideal fragment for structure-based optimization campaigns targeting the heme-binding pocket of IDO1 [3].

Fluorescent Probe and Optoelectronic Material Development Requiring Strong Electron-Donor Scaffolds

Programs designing D-π-A fluorescent dyes, OLED emitters, or bioimaging probes should select the imidazo[1,5-a]pyridine core over the imidazo[1,2-a]pyridine isomer based on its demonstrated stronger electron-donating character and higher fluorescence quantum yields . The 8-carbonitrile derivative retains these core photophysical advantages while offering a nitrile handle for further conjugation or metal coordination. The [1,2-a]pyridine isomer, by contrast, produces purely dipolar excited states with weaker emission, limiting its utility in applications requiring bright, tunable fluorescence .

Fragment-Based Drug Discovery (FBDD) with Defined Lipophilicity Baseline and Kinase Targeting Potential

FBDD campaigns requiring a conformationally constrained, Rule-of-Three-compliant fragment with a predefined lipophilicity (XlogP 1.6) should select the 8-carbonitrile regioisomer. The 0.3 log unit lower XlogP compared to the 5-carbonitrile analog (XlogP 1.9) provides a more favorable solubility and permeability starting point for lead optimization . The demonstrated MNK1/MNK2 inhibitory activity of an elaborated 8-carbonitrile derivative (IC50 3.30 nM / 1.20 nM) further validates this scaffold for kinase-targeting fragment campaigns [3]. Procurement of the incorrect regioisomer would introduce an unintended 2-fold lipophilicity shift and redirect the growth vector away from productive kinase binding poses.

Chemical Biology Tool Compound Synthesis and Covalent Inhibitor Design

The nitrile group at the 8-position of the imidazo[1,5-a]pyridine scaffold serves dual roles: as a moderately electrophilic warhead for reversible covalent inhibitor design targeting active-site cysteine or serine residues, and as a synthetic handle for bioisosteric replacement (tetrazole, amide, oxadiazolone) during lead optimization . The zero-rotatable-bond architecture ensures that the warhead orientation is fixed relative to the scaffold, enabling precise structure-based design of covalent binding interactions. The [1,2-a]pyridine-8-carbonitrile isomer, while isosteric, presents the nitrile with a different angular relationship to the bridgehead nitrogen, resulting in altered trajectory for covalent bond formation with target nucleophiles [3].

Quote Request

Request a Quote for Imidazo[1,5-a]pyridine-8-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.